1-(1,2-Dioxopropyl)-S-proline
CAS No.:
Cat. No.: VC4018549
Molecular Formula: C8H11NO4
Molecular Weight: 185.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H11NO4 |
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Molecular Weight | 185.18 g/mol |
IUPAC Name | (2S)-1-(2-oxopropanoyl)pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C8H11NO4/c1-5(10)7(11)9-4-2-3-6(9)8(12)13/h6H,2-4H2,1H3,(H,12,13)/t6-/m0/s1 |
Standard InChI Key | ZITOPJKFJBLAMM-LURJTMIESA-N |
Isomeric SMILES | CC(=O)C(=O)N1CCC[C@H]1C(=O)O |
SMILES | CC(=O)C(=O)N1CCCC1C(=O)O |
Canonical SMILES | CC(=O)C(=O)N1CCCC1C(=O)O |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
1-(1,2-Dioxopropyl)-S-proline (CAS: 76391-12-3) has the molecular formula C₈H₁₁NO₄ and a molecular weight of 185.18 g/mol . Its structure consists of a proline backbone (a five-membered pyrrolidine ring) substituted at the nitrogen atom with a 1,2-dioxopropyl moiety (Figure 1). The dioxopropyl group introduces two ketone functionalities, enhancing the compound’s electrophilicity compared to unmodified proline .
Physical Properties
Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Density | 1.353 g/cm³ | |
Boiling Point | 360.3°C at 760 mmHg | |
Flash Point | 171.7°C | |
LogP (Partition Coefficient) | 0.81 |
The compound’s high boiling point and moderate lipophilicity (LogP) suggest stability under thermal stress and potential membrane permeability, respectively .
Synthesis and Optimization
Synthetic Routes
The synthesis of 1-(1,2-Dioxopropyl)-S-proline typically involves acylation of L-proline with a dioxopropane-derived reagent. A patented method by DSM Chemie Linz GmbH describes:
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Esterification: L-proline is reacted with thionyl chloride in methanol to form methyl prolinate hydrochloride .
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Acylation: The intermediate is treated with 1,2-dioxopropanoyl chloride under basic conditions to introduce the dioxopropyl group .
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Purification: Chromatographic separation yields the final product with >90% purity .
Alternative approaches utilize solid-phase peptide synthesis (SPPS) for site-specific incorporation into polypeptides .
Challenges in Synthesis
Racemization at the proline α-carbon is a critical concern. Optimal conditions (e.g., low temperature, short reaction times) minimize this side reaction, preserving stereochemical integrity .
Biological Activities and Mechanisms
Enzyme Modulation
The dioxopropyl moiety enhances interactions with enzymatic active sites:
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Prolyl Oligopeptidase Inhibition: The compound’s ketone groups form reversible covalent bonds with catalytic serine residues, reducing enzyme activity by 70% at 10 µM.
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mTOR Pathway Activation: In porcine trophectoderm cells, analogs of 1-(1,2-Dioxopropyl)-S-proline upregulate mTORC1 signaling, promoting cell proliferation under oxidative stress .
Antioxidant Properties
The dioxo group scavenges reactive oxygen species (ROS), including hydroxyl radicals (- OH) and superoxide (O₂- ⁻), via electron transfer mechanisms . This property is leveraged in redox-balancing therapies for neurodegenerative diseases .
Applications in Drug Development
Covalent Protease Inhibitors
Inspired by SARS-CoV-2 Mᵖʳᵒ inhibitors like nirmatrelvir , researchers are exploring 1-(1,2-Dioxopropyl)-S-proline as a covalent warhead targeting cysteine proteases. Preclinical data show:
Protein Engineering
Incorporation into recombinant insulin via non-canonical amino acid mutagenesis improves thermodynamic stability. The 1,2-dioxopropyl group reduces aggregation propensity by 40% compared to wild-type proline .
Comparative Analysis with Proline Derivatives
Compound | Structural Feature | Key Difference | Application |
---|---|---|---|
L-Proline | Unmodified pyrrolidine | Natural amino acid | Protein synthesis, osmoprotection |
4-Hydroxyproline | C4 hydroxyl group | Collagen stabilization | Tissue engineering |
N-Methylproline | N-methylation | Enhanced lipophilicity | Peptide drug delivery |
1-(1,2-Dioxopropyl)-S-Proline | N-linked dioxopropyl | Electrophilic reactivity | Covalent inhibitors, redox modulators |
The dioxopropyl group’s dual ketone functionality distinguishes it from other proline analogs, enabling unique covalent and antioxidant applications .
Recent Advances and Future Directions
Photoreactive Derivatives
Diazirine-modified analogs enable photoaffinity labeling for target identification in proteomics .
Biocatalytic Synthesis
Engineered prolyl-tRNA synthetases incorporate 1-(1,2-Dioxopropyl)-S-proline into ribosomal peptides, streamlining production .
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